3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
“3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline” is a chemical compound with the molecular formula C24H18FN3 . It has an average mass of 367.418 Da and a mono-isotopic mass of 367.148468 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 24 carbon atoms, 18 hydrogen atoms, 1 fluorine atom, and 3 nitrogen atoms .Scientific Research Applications
Synthesis and Chemical Transformations
Research in the field of organic chemistry has led to the development of various methods for synthesizing quinoline derivatives. For example, Aleksanyan and Hambardzumyan (2013) explored the synthesis of new quinoline derivatives through reactions of 2-chloro-4-methylquinolines with aminobenzoic acids, aiming at creating compounds with potential applications in biochemistry and medicine due to their fluorescence properties and potential antioxidant and radioprotective benefits [I. Aleksanyan, L. Hambardzumyan (2013)].
Antimycobacterial Activity
Kantevari et al. (2011) synthesized a series of hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, showing significant antimycobacterial activity against Mycobacterium tuberculosis. This highlights the compound's potential as a therapeutic agent in treating tuberculosis [S. Kantevari, Thirumal Yempala, Govardhan Surineni, B. Sridhar, P. Yogeeswari, D. Sriram (2011)].
Anticancer Applications
The potential of quinoline derivatives in cancer therapy has been demonstrated by the synthesis of compounds like N-(2-(3-fluorobenzyl)-2H-indazol-5-yl)-2-phenyl-2H-pyrazolo[4,3-c]quinolin-4-amine (LZC-2b), showing promising results in chemotherapy of oral cancer due to its pH-responsive release performance [Xiaohan Tian, Jie Zhang, Fan Zhang, Mengen Zhao, Zhenhua Chen, K. Zhou, Peng Zhang, X. Ren, Xiaoqian Jiang, Xifan Mei (2018)].
Fluorescence and Photophysical Properties
Quinoline derivatives are known for their efficient fluorescence, making them suitable for applications in light-emitting devices. Research has explored the quenching of fluorescence from pyrazolo[3,4-b]quinoline derivatives by protonation, revealing dynamic and static quenching mechanisms that could be utilized in designing fluorescent materials [Linping Mu, Zhiqun He, Xiangfei Kong, Guanbao Hui, Min Xu, C. Liang, X. Jing, A. Danel, E. Kulig (2010)].
Green Chemistry Approaches
Rajesh et al. (2011) reported the L-proline-catalyzed synthesis of heterocyclic ortho-quinones through a water protocol, showcasing the environmental benefits of using water as a solvent and highlighting the importance of green chemistry in the synthesis of complex molecules [S. Rajesh, B. D. Bala, S. Perumal, J. Menéndez (2011)].
Mechanism of Action
Target of Action
The primary target of the compound 3-(4-fluorophenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline is the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. It plays a crucial role in the development and progression of prostate cancer .
Mode of Action
The compound interacts with its target, the androgen receptor, by binding to it . This binding could potentially inhibit the activity of the receptor, thereby preventing the transcription of target genes that are regulated by the androgen receptor
Biochemical Pathways
The compound’s interaction with the androgen receptor affects the androgen signaling pathway . This pathway plays a key role in the regulation of gene expression and affects a variety of cellular processes, including cell growth and differentiation. By inhibiting the androgen receptor, the compound could potentially disrupt these processes, particularly in cells where the androgen receptor plays a significant role, such as prostate cancer cells .
Result of Action
The compound has been evaluated for its antiproliferative activity against two prostate cancer cell lines, LNCaP and PC-3 . It has shown potent antiproliferative activity against LNCaP cells . This suggests that the compound’s action on the androgen receptor could result in the inhibition of cell growth, potentially making it useful in the treatment of prostate cancer .
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3/c1-16-6-8-17(9-7-16)14-28-15-21-23(18-10-12-19(25)13-11-18)26-27-24(21)20-4-2-3-5-22(20)28/h2-13,15H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSTYTPSCTYBQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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